molecular formula C16H24N2O3 B13793270 p-(2-(Butylamino)propionamido)benzoic acid ethyl ester CAS No. 93142-90-6

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester

Cat. No.: B13793270
CAS No.: 93142-90-6
M. Wt: 292.37 g/mol
InChI Key: FRPALAJMOMSFOK-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(butylamino)propanoylamino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is an ethyl ester of 4-[2-(butylamino)propanoylamino]benzoic acid and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(butylamino)propanoylamino]benzoate typically involves the reaction of butyraldehyde with benzocaine. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of ethyl 4-[2-(butylamino)propanoylamino]benzoate may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(butylamino)propanoylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[2-(butylamino)propanoylamino]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-[2-(butylamino)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(butylamino)propanoylamino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

93142-90-6

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

ethyl 4-[2-(butylamino)propanoylamino]benzoate

InChI

InChI=1S/C16H24N2O3/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19)

InChI Key

FRPALAJMOMSFOK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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